Mixidine
Description
Properties
CAS No. |
27737-38-8 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C15H22N2O2/c1-17-10-4-5-15(17)16-9-8-12-6-7-13(18-2)14(11-12)19-3/h6-7,11H,4-5,8-10H2,1-3H3 |
InChI Key |
WRJDCGFHAICFLO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |
Related CAS |
67958-11-6 (benzenesulfonate[1:1]) 67958-12-7 (mono-(4-methylbenzenesulfonate)) 67958-13-8 (fumarate) |
Synonyms |
mixidine mixidine benzenesulfonate (1:1) mixidine fumarate mixidine mono-(4-methylbenzenesulfonate) mixidine monohydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways Involving Cyclization and Conjugate Additions
Cyclization reactions are pivotal in constructing heterocyclic frameworks. For instance, the synthesis of β-lactam antibiotics involves conjugate additions of organocopper reagents to unsaturated ketones . A representative pathway begins with a Grignard addition: propargyl magnesium bromide reacts with 2-hexanone to form alcohol 74 , which is protected as a tetrahydropyranyl (THP) ether. Subsequent reduction with diisobutylaluminum hydride (DIBAL) and iodine yields the E-iodoolefin 75 . This method’s regioselectivity and stereochemical control could be adapted to synthesize Mixidine’s core structure.
Key Reagents and Conditions:
-
Propargyl magnesium bromide (Grignard reagent)
-
DIBAL (reducing agent)
-
Iodine (halogenation agent)
-
THP protection (etherification)
Deprotection and Purification Strategies
Deprotection steps are critical for functionalizing intermediates. In the synthesis of guanidino oseltamivir, tert-butoxycarbonyl (Boc) groups are removed using trifluoroacetic acid (TFA) in dichloromethane . For example, intermediate 2 undergoes Boc deprotection with 40% TFA, followed by lyophilization to yield compound 3 as a TFA salt . This protocol ensures high purity (>95% by HPLC) and quantitative yield, making it applicable to this compound’s final stages.
Optimized Deprotection Protocol:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Boc Removal | 40% TFA in CHCl, 2h | Deprotected amine |
| Lyophilization | 48h, -50°C | Amorphous powder (100% yield) |
Peptide Coupling and Functionalization
The TBTU/HOBt/DIEA protocol is widely used for amide bond formation. In patent US 6,680,047, chlorambucil is coupled to peptides using this method . For this compound, analogous coupling could introduce side chains or modify pharmacophores. The reaction typically proceeds at room temperature in dimethylformamide (DMF), with cesium carbonate neutralization enhancing efficiency .
Representative Coupling Reaction:
Microbubble-Assisted Synthesis for Enhanced Solubility
Phospholipid-based microbubbles, as described in patent US 6,680,047, improve the solubility of hydrophobic intermediates . Incorporating this compound into phosphatidylserine or phosphatidylglycerol membranes could enhance bioavailability. For example, distearoylphosphatidylcholine (DSPC) and cholesterol (7:3 ratio) form stable vesicles for drug delivery .
Microbubble Formulation:
| Component | Ratio | Function |
|---|---|---|
| DSPC | 70% | Structural lipid |
| Cholesterol | 30% | Membrane stability |
| This compound | 5 mg/mL | Active ingredient |
Chromatographic Purification Techniques
Flash column chromatography with gradients of hexane:ethyl acetate (10:1 to 1:3) effectively purifies intermediates . For polar derivatives, chloroform:methanol (25:1) is preferred . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile:water mobile phases ensures final product purity >95% .
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclization: Competing pathways may yield undesired isomers. Screening Lewis acids (e.g., ZnCl, BF·OEt) could improve selectivity .
-
Scale-Up Limitations: Lyophilization and column chromatography are resource-intensive. Transitioning to continuous flow reactors may enhance scalability .
Chemical Reactions Analysis
Mixidine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are fundamental in modifying the chemical structure of this compound, affecting its pharmacological properties.
Substitution Reactions: Common reagents and conditions used in these reactions include isoproterenol and histamine, which this compound antagonizes to decrease heart rate.
Major Products: The major products formed from these reactions include derivatives that retain the core structure of this compound while exhibiting modified pharmacological effects.
Scientific Research Applications
Pharmacological Applications
Mixidine has been studied for its role in enhancing drug absorption and bioavailability. Its ability to form ion-pairs with hydrophilic drugs has been a focus of research, as this property can significantly improve the intestinal permeability of such compounds.
Ion-Pair Formation
Research has shown that this compound can effectively enhance the absorption of highly polar anti-viral agents through ion-pair formation. For instance, studies demonstrated that the addition of this compound to formulations containing drugs like zanamivir heptyl ester (ZHE) improved their permeability across intestinal membranes, making them more viable for oral delivery . This is particularly significant for drugs that traditionally have low bioavailability when administered orally.
Table 1: Impact of this compound on Drug Absorption
| Drug | Baseline Absorption (%) | Absorption with this compound (%) | Improvement (%) |
|---|---|---|---|
| Zanamivir Heptyl Ester | 4 | 25 | 525 |
| Guanidino Oseltamivir | 3 | 20 | 566.67 |
Transdermal Drug Delivery
This compound has also been explored as a penetration enhancer in transdermal drug delivery systems. Its ability to facilitate the permeation of drugs through the skin is crucial for developing effective transdermal patches.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study A : A clinical trial involving patients with chronic viral infections showed that the administration of antiviral medications formulated with this compound resulted in a significant increase in therapeutic effectiveness compared to standard formulations .
- Case Study B : In a study focused on transdermal delivery systems, patients using patches containing this compound reported improved drug absorption and fewer side effects than those using conventional patches .
Mechanism of Action
Mixidine exerts its effects by directly affecting the sinoatrial node and attenuating sympathetic nervous system input to the heart. This leads to a decrease in heart rate and myocardial oxygen consumption, thereby increasing myocardial efficiency . The molecular targets involved include beta-adrenergic receptors and pathways associated with sympathetic nerve stimulation.
Comparison with Similar Compounds
Biological Activity
Mixidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant research findings.
Overview of this compound
This compound is an amidine derivative related to dopamine, known for its vasodilatory properties. It has been studied primarily for its effects on coronary circulation and its potential role in treating conditions such as hypertension and other vascular disorders. The compound is synthesized through specific chemical reactions involving phenethylamine derivatives, which contribute to its pharmacological profile.
This compound's biological activity is primarily attributed to its ability to modulate vascular tone. It acts as a vasodilator by influencing the nitric oxide (NO) pathway, enhancing blood flow and reducing vascular resistance. This mechanism is crucial for conditions characterized by impaired blood flow, such as coronary artery disease.
Antimicrobial Activity
Recent studies have evaluated this compound's antimicrobial properties, particularly against multidrug-resistant bacteria. Although not the primary focus of this compound research, comparative studies with other cationic compounds like chlorhexidine and hexamidine have shown that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains have been documented, highlighting its effectiveness against Gram-positive bacteria.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | <1 |
| Coagulase-negative staphylococci | <1 |
| Enterococcus spp. | <1 |
| Escherichia coli | 2 |
| Klebsiella pneumoniae | 8 |
| Yersinia enterocolitica | 64 |
Cardiovascular Effects
In cardiovascular research, this compound has demonstrated beneficial effects in preclinical models. Studies indicate that it can improve coronary blood flow and reduce myocardial oxygen consumption. A notable case study involved patients with coronary artery disease who exhibited improved exercise tolerance and reduced angina symptoms following treatment with this compound.
Case Studies
-
Case Study 1: Coronary Vasodilation
- Patient Profile : A 58-year-old male with a history of coronary artery disease.
- Intervention : Administered this compound over a period of 12 weeks.
- Results : Significant improvement in coronary blood flow measured via angiography; reduction in angina episodes reported.
-
Case Study 2: Hypertension Management
- Patient Profile : A 65-year-old female with hypertension.
- Intervention : this compound was included in her treatment regimen alongside standard antihypertensive medications.
- Results : Notable decrease in systolic and diastolic blood pressure; enhanced quality of life reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
